

Application of Caged NAADP in Photolysis Experiments: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	Naadp	
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Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²+) from acidic organelles, such as lysosomes and endosomes.[1] Its unique mechanism of action, distinct from that of inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), makes it a crucial player in a variety of cellular processes, including fertilization, T-cell activation, and neurotransmission. The study of NAADP signaling has been significantly advanced by the use of "caged" NAADP, a photolabile derivative that allows for the precise temporal and spatial control of NAADP release within a cell using light. This application note provides detailed protocols and data for the use of caged NAADP in photolysis experiments, aimed at researchers, scientists, and drug development professionals.

Since caged **NAADP** is not commercially available, its in-house synthesis is a prerequisite for these experiments.[2] The synthesis involves reacting **NAADP** with a photolabile caging group, such as 1-(2-nitrophenyl)diazoethane.[3]

Mechanism of Action of Photoreleased NAADP

Upon flash photolysis, the caging group is cleaved from the **NAADP** molecule, liberating the active messenger. This rapid increase in intracellular **NAADP** concentration triggers the opening of **NAADP**-sensitive Ca²⁺ channels, primarily located on the membranes of acidic Ca²⁺ stores. The current understanding points to Two-Pore Channels (TPCs) as the primary receptors for **NAADP**.[1]



The resulting Ca²⁺ release often exhibits a characteristic biphasic pattern:

- An initial, localized Ca²⁺ release: This occurs from the acidic stores targeted by NAADP.
- A secondary, global Ca²⁺ wave: The initial Ca²⁺ transient can trigger a larger, more
 widespread Ca²⁺ release from the endoplasmic reticulum (ER) through a process called
 Calcium-Induced Ca²⁺ Release (CICR), which involves the activation of IP₃ receptors and/or
 ryanodine receptors (RyRs).[1][4]

This "trigger" hypothesis, where a small, localized **NAADP**-mediated Ca²⁺ signal initiates a larger, global Ca²⁺ wave, is a key feature of **NAADP** signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from photolysis experiments using caged **NAADP** in various cell types.

Cell Type	Caged NAADP Concentration (in pipette/injectio n solution)	Resulting Intracellular NAADP Concentration (estimated)	Observed Ca²+ Response	Reference
Sea Urchin Eggs	0.5 μΜ	Nanomolar range	Long-lasting Ca ²⁺ oscillations	[5]
HEK293 Cells (overexpressing TPC2)	10 μΜ	Not specified	Biphasic Ca ²⁺ transient (initial ramp followed by a large transient)	[6]
Pancreatic Acinar Cells	Not specified	Low nanomolar (e.g., 50 nM)	Oscillatory Ca ²⁺ responses	_
Jurkat T-cells	Not specified	~100 nM (maximal release)	Ca ²⁺ release; inhibition at >1 μΜ	



Parameter	Sea Urchin Eggs	HEK293 Cells
Time to Peak Ca²+	Varies with oscillation frequency	Initial ramp: 10-180 seconds
Duration of Ca ²⁺ Signal	Long-lasting oscillations (can be >80 min)[5]	Biphasic transient
Effect of ER Ca ²⁺ Store Depletion (e.g., with Thapsigargin)	Abolishes the secondary global wave, but not the initial NAADP-mediated release[5]	Attenuates the secondary phase of the Ca ²⁺ response
Effect of Acidic Store Disruption (e.g., with Bafilomycin A1)	Abolishes the entire NAADP- mediated Ca ²⁺ response	Abolishes both phases of the Ca ²⁺ response

Experimental Protocols

Protocol 1: Microinjection and Photolysis of Caged NAADP in Sea Urchin Eggs

This protocol is adapted from studies investigating **NAADP**-induced Ca²⁺ oscillations in sea urchin eggs.[5]

Materials:

- Sea urchins (Lytechinus pictus or similar species)
- 0.5 M KCI
- Artificial Sea Water (ASW)
- Caged NAADP (synthesized in-house)
- Fluorescent Ca²⁺ indicator (e.g., Oregon Green 488 BAPTA Dextran, 10 μM)
- Microinjection setup (e.g., Picospritzer)
- Confocal microscope equipped for photolysis (e.g., with a UV laser)



Poly-L-lysine coated coverslips

Procedure:

- Egg Collection and Preparation:
 - Induce spawning by injecting sea urchins with 0.5 M KCl.
 - Collect eggs in ASW and dejelly them by passing through a nylon mesh.
 - Wash the eggs twice by gentle centrifugation in ASW.
 - Adhere the eggs to poly-L-lysine coated coverslips for microinjection.
- Microinjection:
 - Prepare the injection solution containing 0.5 μM caged NAADP and 10 μM Oregon Green
 488 BAPTA Dextrain in an appropriate injection buffer.
 - Back-fill a microinjection needle with the injection solution.
 - Using a micromanipulator, carefully inject the solution into individual eggs. The injection volume should be a small fraction of the egg volume.
- Photolysis and Imaging:
 - Mount the coverslip with injected eggs on the confocal microscope.
 - Allow the injected compounds to diffuse throughout the egg.
 - Identify a successfully injected egg by the fluorescence of the Ca²⁺ indicator.
 - Acquire a baseline fluorescence signal.
 - Deliver a brief UV light pulse (e.g., from a nitrogen or xenon arc lamp coupled to the
 microscope) to the entire field or a region of interest within the egg to photolyze the caged
 NAADP. The exact duration and intensity of the pulse should be optimized for the specific
 setup to achieve sufficient uncaging without causing photodamage.



 Immediately begin time-lapse imaging of the Ca²⁺ indicator fluorescence to monitor the intracellular Ca²⁺ concentration changes.

Protocol 2: Whole-Cell Patch-Clamp and Photolysis of Caged NAADP in HEK293 Cells

This protocol is based on experiments characterizing the role of TPC2 in **NAADP**-mediated Ca²⁺ signaling in HEK293 cells.[6]

Materials:

- HEK293 cells (wild-type or overexpressing a protein of interest, e.g., TPC2)
- Cell culture reagents
- Poly-D-lysine coated dishes
- Patch-clamp setup with an amplifier and data acquisition system
- Microscope equipped for fluorescence imaging and photolysis
- Fluorescent Ca²⁺ indicator (e.g., Fluo-3 pentapotassium salt, 0.1 mM)
- Caged NAADP (10 μM)
- Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.2)
- Extracellular (bath) solution (e.g., in mM: 130 NaCl, 5.2 KCl, 1 MgCl₂, 1.7 CaCl₂, 10 glucose, 10 HEPES, pH 7.4)

Procedure:

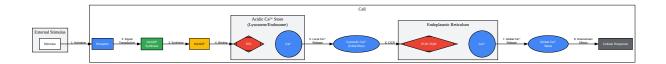
- · Cell Preparation:
 - Plate HEK293 cells on poly-D-lysine coated dishes suitable for microscopy.
 - Allow cells to adhere and grow to an appropriate confluency.



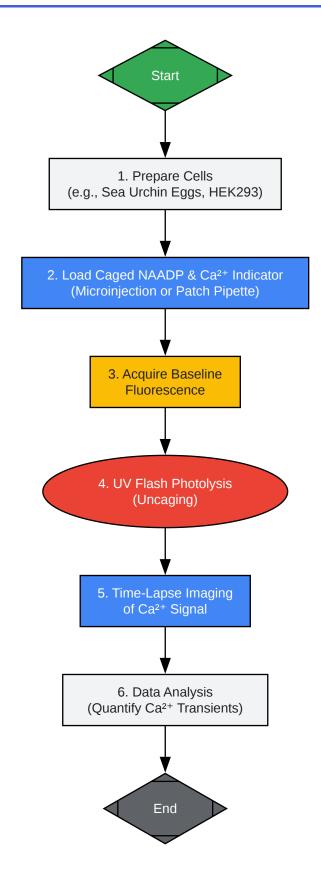
- · Patch-Clamp and Compound Loading:
 - Prepare the pipette solution containing 10 μM caged NAADP and 0.1 mM Fluo-3.
 - Establish a whole-cell patch-clamp configuration on a target cell.
 - Allow the pipette solution to dialyze into the cell for a few minutes to ensure adequate loading of caged NAADP and the Ca²⁺ indicator.
- Photolysis and Imaging:
 - Monitor the baseline fluorescence of the Ca²⁺ indicator.
 - Apply a brief UV flash to the cell to photorelease NAADP. As with the sea urchin egg protocol, the photolysis parameters need to be optimized for the specific instrument.
 - Record the changes in fluorescence intensity to measure the intracellular Ca²⁺ response.
 - Simultaneously, electrophysiological parameters can be recorded if desired.

Visualizations









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